molecular formula C11H11BrN2 B7605551 5-bromo-N-ethylisoquinolin-1-amine

5-bromo-N-ethylisoquinolin-1-amine

Cat. No.: B7605551
M. Wt: 251.12 g/mol
InChI Key: ONTHAWNZEVFERG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-ethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the bromination of N-ethylisoquinolin-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields. In this approach, N-ethylisoquinolin-1-amine is subjected to microwave irradiation in the presence of a brominating agent, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Scientific Research Applications

5-bromo-N-ethylisoquinolin-1-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-ethylisoquinolin-1-amine stands out due to the presence of both the bromine atom and the ethyl group. This combination enhances its reactivity and allows for a broader range of chemical transformations. Additionally, the compound’s unique structure imparts specific biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

5-bromo-N-ethylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-2-13-11-9-4-3-5-10(12)8(9)6-7-14-11/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTHAWNZEVFERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CC2=C1C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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